molecular formula C11H11N3O5 B14586160 (5R,6S)-5-nitro-6-(4-nitrophenyl)piperidin-2-one CAS No. 61298-31-5

(5R,6S)-5-nitro-6-(4-nitrophenyl)piperidin-2-one

Cat. No.: B14586160
CAS No.: 61298-31-5
M. Wt: 265.22 g/mol
InChI Key: YLLCTGMAZOXESW-KOLCDFICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5R,6S)-5-nitro-6-(4-nitrophenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones This compound is characterized by the presence of a nitro group at the 5th position and a 4-nitrophenyl group at the 6th position on the piperidin-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6S)-5-nitro-6-(4-nitrophenyl)piperidin-2-one typically involves the nitration of a piperidinone precursor. The reaction conditions often include the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the desired positions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to obtain high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(5R,6S)-5-nitro-6-(4-nitrophenyl)piperidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aromatic nitro group can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups replacing the nitro group.

Scientific Research Applications

(5R,6S)-5-nitro-6-(4-nitrophenyl)piperidin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5R,6S)-5-nitro-6-(4-nitrophenyl)piperidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The nitro and nitrophenyl groups may play a role in binding to these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (5R,6S)-5-nitro-6-(4-methylphenyl)piperidin-2-one: Similar structure with a methyl group instead of a nitro group on the phenyl ring.

    (5R,6S)-5-nitro-6-(4-chlorophenyl)piperidin-2-one: Similar structure with a chlorine atom instead of a nitro group on the phenyl ring.

    (5R,6S)-5-nitro-6-(4-fluorophenyl)piperidin-2-one: Similar structure with a fluorine atom instead of a nitro group on the phenyl ring.

Uniqueness

The presence of two nitro groups in (5R,6S)-5-nitro-6-(4-nitrophenyl)piperidin-2-one makes it unique compared to its analogs. This structural feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

61298-31-5

Molecular Formula

C11H11N3O5

Molecular Weight

265.22 g/mol

IUPAC Name

(5R,6S)-5-nitro-6-(4-nitrophenyl)piperidin-2-one

InChI

InChI=1S/C11H11N3O5/c15-10-6-5-9(14(18)19)11(12-10)7-1-3-8(4-2-7)13(16)17/h1-4,9,11H,5-6H2,(H,12,15)/t9-,11+/m1/s1

InChI Key

YLLCTGMAZOXESW-KOLCDFICSA-N

Isomeric SMILES

C1CC(=O)N[C@H]([C@@H]1[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1CC(=O)NC(C1[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.